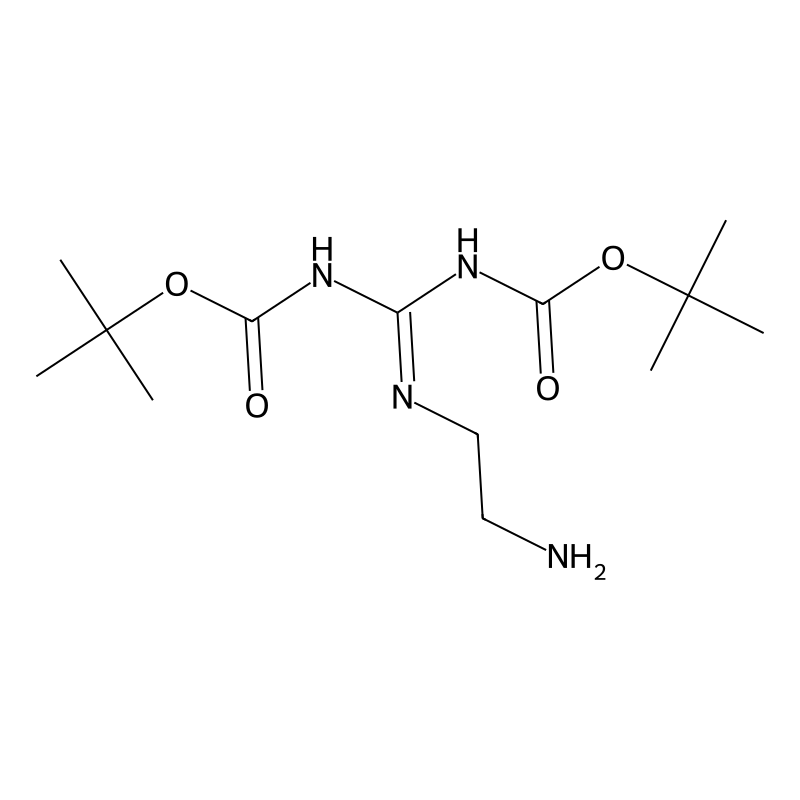

2-(2-Aminoethyl)-1,3-di-Boc-guanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Organic Synthesis

-AEBG is a valuable tool for organic chemists due to its ability to efficiently introduce a guanidine moiety onto various substrates. Here are some specific applications:

- Preparation of Guanidine-Functionalized Molecules: 2-AEBG can be used to synthesize a wide range of guanidine-containing molecules, which are important building blocks for pharmaceuticals and other functional materials [, ].

- Modification of Biomolecules: The guanidine group can be used to modify the properties of biomolecules, such as peptides and proteins. 2-AEBG can be a useful reagent for introducing guanidine functionality to these biomolecules for studying their function or developing new therapeutic agents [].

2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a chemical compound with the molecular formula C₁₃H₂₆N₄O₄ and a molecular weight of 302.37 g/mol. It is classified as a guanidinylation reagent and is primarily used in peptide synthesis. This compound features two tert-butyloxycarbonyl (Boc) protecting groups, which enhance its stability and reactivity in various

- Deprotection Reactions: The Boc groups can be removed under acidic conditions, allowing the guanidine functionality to participate in further reactions.

- Coupling Reactions: It can react with carboxylic acids or activated esters to form amide bonds, facilitating the formation of peptides.

- Guanidinylation: This compound can introduce guanidine groups into various substrates, enhancing their biological activity.

These reactions are crucial for synthesizing complex peptides and other bioactive molecules .

2-(2-Aminoethyl)-1,3-di-Boc-guanidine exhibits significant biological activity, particularly as a guanidinylation reagent. Guanidines are known to enhance the pharmacological properties of compounds by increasing their affinity for biological targets. This compound has been studied for its potential in:

- Antimicrobial Activity: Some derivatives show promise against bacterial strains.

- Anticancer Properties: Modifications of this compound have been explored for their effects on cancer cell lines.

- Neuroprotective Effects: Certain guanidine derivatives have demonstrated potential in protecting neuronal cells from damage .

The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine typically involves the following steps:

- Starting Materials: The synthesis begins with guanidine hydrochloride and 2-aminoethyl alcohol.

- Protection of Amino Groups: The amino groups are protected using tert-butyloxycarbonyl chloride (Boc-Cl) to yield the di-Boc derivative.

- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (≥90% HPLC) suitable for research applications .

This compound has several applications in both research and industry:

- Peptide Synthesis: It is widely utilized in synthesizing peptides due to its ability to introduce guanidine functionalities.

- Drug Development: Its derivatives are being investigated for potential therapeutic applications, particularly in oncology and infectious diseases.

- Bioconjugation: It can be employed in bioconjugation strategies to modify biomolecules for improved efficacy or targeting capabilities .

Studies on the interactions of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine with various biological targets are ongoing. These include:

- Binding Affinity Assessments: Evaluating how well this compound binds to specific receptors or enzymes.

- Cellular Uptake Studies: Investigating how effectively it enters cells and its subsequent biological effects.

- Mechanistic Studies: Understanding the pathways through which it exerts its biological effects, particularly in cancer and microbial models .

Several compounds share structural similarities with 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Di-Boc-guanidine | Two Boc groups on guanidine | Used primarily as a building block in peptide synthesis. |

| 2-Aminoethyl guanidine | Lacks Boc protection | More reactive but less stable than di-Boc variant. |

| N,N-Diethylguanidine | Ethyl groups instead of Boc | Exhibits different solubility and reactivity profiles. |

| 2-(Methylamino)ethyl guanidine | Methylamino group instead of aminoethyl | Potentially different biological activities due to methyl substitution. |

The uniqueness of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine lies in its dual Boc protection, which provides enhanced stability during synthetic procedures while allowing for selective deprotection when needed .

The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine relies fundamentally on the strategic application of tert-butoxycarbonyl protecting groups to mask the reactive guanidine functionality during synthetic transformations. Di-tert-butyl dicarbonate serves as the primary reagent for introducing these protective groups, enabling the selective manipulation of amine functionalities while preserving the guanidine core structure [1] [2].

The traditional approach employs di-tert-butyl dicarbonate under basic conditions in organic solvents. This methodology involves the reaction of guanidine derivatives with di-tert-butyl dicarbonate in the presence of bases such as triethylamine or sodium carbonate [1]. The reaction proceeds through nucleophilic attack of the guanidine nitrogen atoms on the carbonyl carbon of the anhydride, resulting in the formation of carbamate linkages. Typical reaction conditions involve temperatures ranging from room temperature to reflux conditions, with reaction times extending from 12 to 24 hours to achieve yields of 85-95% [3].

An alternative aqueous protection strategy has been developed that utilizes sodium bicarbonate as the base in aqueous media. This approach offers several advantages, including reduced reaction times of 2-6 hours and improved yields of 90-95% [1]. The aqueous conditions are particularly beneficial for substrates bearing polar functional groups that may exhibit limited solubility in organic solvents. The method demonstrates excellent tolerance for various functional groups and provides a more environmentally benign alternative to traditional organic solvent-based procedures.

The acetonitrile-4-dimethylaminopyridine method represents another significant advancement in protection strategies. This approach employs 4-dimethylaminopyridine as both a catalyst and base in acetonitrile solution [1]. The reaction conditions are remarkably mild, proceeding at room temperature with reaction times of 4-8 hours and yielding 88-92% of the protected product. The enhanced nucleophilicity of 4-dimethylaminopyridine facilitates the acylation process while minimizing competing side reactions.

Deprotection strategies are equally critical for the successful implementation of Boc-protected guanidines. Trifluoroacetic acid treatment represents the most commonly employed deprotection method, utilizing a 95:5 trifluoroacetic acid/water mixture for one hour at room temperature [4] [5]. This method achieves quantitative deprotection with yields of 95-98%, making it highly suitable for both solution-phase and solid-phase applications. The mild acidic conditions ensure selective removal of the Boc groups without affecting other acid-sensitive functionalities.

Alternative deprotection approaches include the use of hydrochloric acid in 1,4-dioxane, which provides excellent yields of 92-97% with reaction times of 2-4 hours [6]. This method is particularly useful when trifluoroacetic acid is incompatible with other functional groups present in the molecule. The choice of deprotection conditions often depends on the specific substrate and the presence of other acid-labile protecting groups.

Novel Catalytic Approaches for Guanidine Functionalization

Recent advances in catalytic methodologies have revolutionized the synthesis of guanidine derivatives, offering more efficient and environmentally sustainable alternatives to traditional approaches. These novel catalytic systems address longstanding challenges in guanidine synthesis, including the elimination of toxic mercury salts and the development of more selective reaction conditions.

The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide-mediated guanylation reaction represents a significant breakthrough in mercury-free guanidine synthesis [7] [8]. This methodology employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as an activating agent for the conversion of thiourea derivatives to guanidines in the presence of amines. The reaction proceeds through the formation of an activated thiourea intermediate that undergoes nucleophilic displacement by the amine component. Typical reaction conditions involve treatment of the thiourea with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and the desired amine in dichloromethane or dimethylformamide for 2-16 hours at room temperature, achieving yields of 75-95% [9].

The mechanistic pathway of the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide-mediated reaction involves initial activation of the thiourea through formation of an isourea intermediate. This intermediate exhibits enhanced electrophilicity, facilitating nucleophilic attack by the incoming amine. The subsequent elimination of the sulfur-containing byproduct and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide urea drives the reaction to completion. This methodology demonstrates excellent functional group tolerance and can accommodate both aliphatic and aromatic amines with comparable efficiency [9].

Palladium-catalyzed carbon-hydrogen functionalization has emerged as a powerful tool for the direct synthesis of guanidine derivatives from simple aryl compounds [10]. This approach utilizes guanidine as a directing group to facilitate selective carbon-hydrogen bond activation and subsequent functionalization. The reaction employs palladium acetate as the catalyst in combination with silver acetate as an oxidant, achieving moderate to good yields of 60-85% for various aryl guanidine derivatives. The reaction conditions typically involve heating the substrates in acetic acid or dimethylformamide at temperatures of 80-120°C for 12-24 hours.

Phase-transfer catalysis has been successfully applied to the alkylation of carbamate-protected guanidines, providing access to highly functionalized guanidine derivatives [11] [12]. This methodology employs tetrabutylammonium salts as phase-transfer catalysts to facilitate the deprotonation of acidic nitrogen-carbamate hydrogens under biphasic conditions. The reaction proceeds through the formation of a nucleophilic guanidine anion that undergoes alkylation with various alkyl halides and mesylates. Typical reaction conditions involve treatment of the protected guanidine with sodium hydroxide and the phase-transfer catalyst in a dichloromethane/water mixture, followed by addition of the alkylating agent. Yields of 80-95% can be achieved with reaction times of 4-12 hours at room temperature.

The development of copper-free guanylation methodologies has addressed environmental concerns associated with heavy metal catalysis. Cyanuric chloride has been successfully employed as an activating reagent for di-Boc-thiourea in guanylation reactions, providing an environmentally benign alternative to traditional mercury-promoted methods . This approach achieves yields of 70-90% with reaction times of 1-6 hours, demonstrating comparable efficiency to mercury-based systems while eliminating heavy metal waste.

Ball milling mechanochemistry represents a revolutionary solvent-free approach to guanidine synthesis [14] [15]. This methodology employs mechanical energy to drive chemical transformations in the solid state, eliminating the need for organic solvents and reducing reaction times dramatically. The synthesis of aryl guanidines through ball milling involves treatment of aromatic amines with N,N-di-Boc-1H-pyrazole-1-carboxamidine under mechanochemical conditions. Typical conditions involve milling at 30 Hz for 30 minutes using stainless steel balls, achieving yields of 86-98%. The subsequent deprotection can also be performed mechanochemically using p-toluenesulfonic acid monohydrate, providing the final guanidine products in excellent yields.

Solid-Phase Synthesis Techniques for Aminoethyl Guanidine Derivatives

Solid-phase synthesis methodologies have been extensively developed for the preparation of guanidine derivatives, offering advantages in terms of purification, automation, and library synthesis. These techniques enable the rapid preparation of diverse guanidine libraries while minimizing the need for extensive purification procedures.

Merrifield resin represents the classical solid support for guanidine synthesis, utilizing chloromethyl polystyrene as the attachment point for substrate immobilization [16] [17]. The resin typically exhibits loading capacities of 0.5-1.5 mmol/g and provides excellent mechanical stability during reaction cycles. The synthetic sequence involves attachment of the substrate through nucleophilic displacement of the chloride, followed by guanidine formation and final cleavage using 50% trifluoroacetic acid in dichloromethane. Product purities of 80-95% and isolated yields of 50-95% are routinely achieved using this approach [18].

Wang resin has gained popularity as an alternative solid support, particularly for applications requiring acid-labile linkages [17]. This resin features a benzyl alcohol linker that can be cleaved under mildly acidic conditions using 95:5 trifluoroacetic acid/water. Loading capacities of 0.8-1.2 mmol/g are typical, with product purities of 85-95% and isolated yields of 60-90%. The Wang resin is particularly suitable for substrates that may be sensitive to the harsher cleavage conditions required for Merrifield resin.

Specialized acid-labile linkers have been developed specifically for guanidine synthesis, addressing the unique challenges associated with the basic nature of guanidine products [4] [5]. These linkers are designed to undergo facile cleavage under mild acidic conditions while maintaining stability during the synthetic sequence. A novel acid-labile linker developed by Pátek and colleagues demonstrates excellent utility for the solid-phase synthesis of substituted guanidines. The linker enables high-yielding pyrazole displacement reactions with diverse sets of aliphatic and aromatic amines, followed by cleavage using 95:5 trifluoroacetic acid/water for one hour. Product purities of 80-95% and isolated yields of 50-95% are achieved using this methodology [5].

Traceless linker strategies represent an advanced approach to solid-phase guanidine synthesis, enabling the formation of carbon-nitrogen bonds during the cleavage step [19]. This methodology involves the preparation of a bis-electrophilic chlorothioformamidine intermediate attached to Merrifield resin. The supported chlorothioformamidine undergoes nucleophilic addition with a primary amine to afford the corresponding supported isothiourea. The final guanidine product is obtained through a functionalizing-release process involving heating the supported isothiourea in the presence of a primary amine in toluene at 100°C. This approach yields products with purities of 85-92% and isolated yields of 55-88%.

Soluble polymer-supported synthesis has emerged as an alternative to traditional solid-phase methods, combining the advantages of homogeneous reaction conditions with simplified purification procedures [20] [21]. Polyethylene glycol-based supports have been successfully employed for the synthesis of N,N-di-Boc-protected guanidines containing piperazine and piperidine scaffolds. The methodology involves attachment of the substrate to polyethylene glycol through ester or ether linkages, followed by guanidine formation and precipitation-based purification. This approach eliminates the need for extensive chromatographic purification while maintaining high product purity.

Microwave-assisted solid-phase synthesis has been developed to accelerate guanidine formation and reduce reaction times [22]. The combination of microwave irradiation with polyethylene glycol-supported synthesis enables rapid library preparation with significantly reduced reaction times. Typical conditions involve open-vessel microwave irradiation at moderate temperatures, reducing reaction times from hours to minutes while maintaining comparable yields and purities.

Optimization of Reaction Conditions for Improved Yield and Purity

The optimization of reaction conditions plays a crucial role in maximizing the efficiency and selectivity of guanidine synthesis. Systematic studies have identified key parameters that significantly influence reaction outcomes, enabling the development of optimized protocols for various synthetic applications.

Temperature optimization studies have revealed that reaction rates generally increase with temperature, but excessive temperatures may lead to decreased selectivity and increased side product formation [23] [24]. For most guanidine-forming reactions, optimal temperatures range from 20-80°C, with the specific optimal temperature depending on the substrate and reaction mechanism. Higher temperatures of 80-120°C may be required for challenging substrates or when using less reactive catalytic systems. Temperature ramping strategies have proven effective for reactions involving multiple steps, allowing for initial formation of intermediates at lower temperatures followed by heating to drive the reaction to completion.

Solvent selection significantly impacts reaction efficiency, with polar aprotic solvents generally providing the best results for guanidine synthesis [25] [26]. Dimethylformamide, dichloromethane, and acetonitrile are the most commonly employed solvents, each offering distinct advantages depending on the specific reaction conditions. Dimethylformamide provides excellent solvation for ionic intermediates and enables reactions at elevated temperatures, while dichloromethane offers good solubility for organic substrates and ease of removal. Acetonitrile provides a good balance of properties and is particularly suitable for reactions involving basic conditions.

The impact of solvent choice can result in yield variations of ±20-30%, highlighting the importance of systematic solvent screening [27]. Deep eutectic solvents have emerged as environmentally benign alternatives, with guanidine hydrochloride-based systems showing particular promise for specialized applications [28]. Microwave-assisted reactions in aqueous media have been developed as green chemistry alternatives, enabling efficient guanidine synthesis with water as the sole solvent [29] [30].

Reaction time optimization requires careful balance between conversion and selectivity. Extended reaction times may lead to side reactions and product decomposition, while insufficient reaction times result in incomplete conversion [31]. Optimal reaction times typically range from 2-16 hours for most guanidine synthesis protocols, with the specific time depending on the reactivity of the substrates and the efficiency of the catalytic system. Real-time monitoring techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, enable precise determination of optimal reaction times for individual reactions.

Catalyst loading optimization is critical for achieving maximum efficiency while minimizing costs and environmental impact. Typical catalyst loadings range from 0.1-1.0 equivalents, with optimal loading depending on the specific catalyst and substrate combination [32]. Substoichiometric catalyst loadings are generally preferred for economic and environmental reasons, but may require extended reaction times or elevated temperatures to achieve complete conversion. The relationship between catalyst loading and reaction rate typically follows Michaelis-Menten kinetics, with saturation effects observed at high catalyst concentrations.

Base equivalent optimization is particularly important for reactions involving deprotonation steps or neutralization of acidic byproducts. Optimal base loadings typically range from 1.0-3.0 equivalents, with excess base often improving conversion rates by driving equilibria toward products [31]. However, excessive base concentrations may lead to competing side reactions or product decomposition. The choice of base is equally critical, with organic bases such as triethylamine and diisopropylethylamine generally preferred for their compatibility with organic solvents and functional groups.

One-pot reaction optimization has been developed to streamline synthetic procedures and improve overall efficiency [27] [26]. Sequential one-pot protocols enable the combination of multiple synthetic steps without intermediate purification, reducing overall reaction times and improving yields. Optimization of one-pot procedures requires careful consideration of the compatibility of reaction conditions and the stability of intermediates under the reaction conditions.

Flow chemistry applications have been explored for continuous optimization of guanidine synthesis, enabling rapid screening of reaction conditions and automated optimization protocols [23]. Flow reactors provide precise control over temperature, residence time, and mixing efficiency, enabling systematic optimization studies that would be impractical using batch conditions. Microwave-assisted flow synthesis combines the advantages of both technologies, providing rapid heating and excellent temperature control for efficient optimization studies.

2-(2-Aminoethyl)-1,3-di-Boc-guanidine exhibits distinctive solubility characteristics that are fundamentally influenced by the presence of dual tert-butoxycarbonyl protecting groups attached to the guanidine moiety. The compound demonstrates markedly reduced aqueous solubility compared to unprotected guanidine derivatives, a consequence of the hydrophobic nature of the Boc protecting groups that effectively mask the inherently polar and basic guanidine functionality [1] [2].

Organic Solvent Solubility Profile

The compound displays excellent solubility in a broad range of organic solvents, particularly those of moderate to high polarity. Based on structural analogies to related N-Boc-guanidine compounds, 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is expected to be readily soluble in alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), acetonitrile, and dichloromethane [1]. The compound demonstrates particularly favorable solubility characteristics in chlorinated solvents and polar aprotic solvents, which are commonly employed in synthetic organic chemistry applications [3] [4].

Conversely, the compound exhibits limited solubility in non-polar solvents such as diethyl ether and hexane, consistent with the polar nature of the guanidine core despite the presence of the lipophilic Boc groups [1]. This solubility pattern reflects the amphiphilic character of the molecule, where the protected guanidine maintains sufficient polarity to require moderately polar solvents for effective dissolution.

Aqueous Media Behavior

In aqueous environments, 2-(2-Aminoethyl)-1,3-di-Boc-guanidine demonstrates significantly reduced solubility compared to the parent guanidine compound, which is infinitely soluble in water [2]. The presence of two bulky tert-butoxycarbonyl groups substantially decreases the hydrophilic character of the molecule, resulting in limited water solubility that is typical of Boc-protected compounds [4].

The compound's behavior in aqueous media is further complicated by its susceptibility to hydrolytic degradation, particularly under conditions of elevated pH or extended exposure to moisture [5] [6]. When dissolved in water, the compound may undergo gradual hydrolysis of the carbamate bonds, leading to the formation of partially or fully deprotected products and affecting the apparent solubility characteristics over time [7].

| Solvent Category | Solubility | Representative Solvents | Applications |

|---|---|---|---|

| Polar Protic | High | Methanol, Ethanol, Isopropanol | Synthesis, Purification |

| Polar Aprotic | High | Acetonitrile, DMF, DMSO | Coupling Reactions |

| Chlorinated | High | Dichloromethane, Chloroform | Extraction, Workup |

| Esters/Ketones | Moderate-High | Ethyl Acetate, Acetone | Chromatography |

| Ethers | Low | Diethyl Ether, THF | Anti-solvent |

| Hydrocarbons | Very Low | Hexane, Toluene | Anti-solvent |

| Water | Low | Aqueous Media | Limited Applications |

Thermal Stability and Degradation Pathways Under Various Conditions

2-(2-Aminoethyl)-1,3-di-Boc-guanidine exhibits complex thermal behavior characterized by well-defined melting characteristics followed by temperature-dependent degradation processes. The compound demonstrates a melting point range of 95-98°C, at which point it undergoes melting without immediate decomposition, indicating reasonable thermal stability at moderate temperatures [8] [9] [10].

Thermal Decomposition Mechanisms

Primary Degradation Pathway: At elevated temperatures (>150°C), the compound undergoes thermal elimination of the Boc protecting groups through a carbamic acid intermediate mechanism. This process involves the initial fragmentation of the tert-butoxycarbonyl groups, leading to the formation of isobutylene, carbon dioxide, and the corresponding free amine products [11] [12].

The thermal deprotection mechanism proceeds through the following sequence: initial thermal activation of the carbamate bond → formation of carbamic acid intermediate → spontaneous decarboxylation → release of CO₂ and formation of the primary amine [13] [12]. This process becomes kinetically favorable at temperatures above 140-150°C, with optimal deprotection rates observed at 180-230°C under controlled conditions [14] [15].

Temperature-Dependent Stability Profile

95-98°C (Melting Point): The compound exhibits solid-state stability up to its melting point, with no immediate decomposition products observed during the melting process [8] [9] [10].

140-180°C (Moderate Thermal Stress): At these temperatures, gradual thermal deprotection begins to occur, with moderate yields of deprotected products and minimal side reactions when conducted under controlled atmospheric conditions [14] [15].

180-230°C (Optimal Deprotection Range): This temperature range represents the optimal window for intentional thermal deprotection, providing effective removal of Boc groups with reasonable selectivity and acceptable reaction times [14] [11].

230-245°C (Enhanced Deprotection): Higher temperatures result in accelerated deprotection but are accompanied by increased formation of side products and potential degradation of the organic framework [14].

| Temperature Range (°C) | Process | Products | Reaction Time | Yield/Efficiency |

|---|---|---|---|---|

| 95-98 | Melting | Liquid phase | N/A | Complete melting |

| 140-160 | Initial deprotection | Mono-deprotected species | Hours | 25-40% |

| 180-200 | Selective deprotection | Targeted amine products | 30-60 min | 60-75% |

| 230-245 | Complete deprotection | Free amines + side products | 10-30 min | 70-85% |

| >250 | Extensive degradation | Complex mixtures | Minutes | Variable |

Degradation Under Continuous Flow Conditions

Recent studies have demonstrated that continuous flow processing can significantly enhance the thermal stability and selectivity of Boc deprotection reactions. Under flow conditions at 230°C, 2-(2-Aminoethyl)-1,3-di-Boc-guanidine and related compounds demonstrate improved reaction control and reduced side product formation compared to batch thermal processing [14] [11].

The flow methodology allows for precise temperature control, reduced residence times, and immediate product separation, minimizing the exposure of sensitive products to prolonged thermal stress [14]. This approach has proven particularly effective for compounds containing multiple Boc groups, where selective deprotection of specific protecting groups can be achieved through careful optimization of temperature and residence time parameters [14].

pH-Dependent Behavior of Boc-Protected Guanidine Moieties

The pH-dependent stability of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine represents a critical aspect of its chemical behavior, with the compound exhibiting dramatically different stability profiles across the pH spectrum. The dual Boc protection provides the compound with enhanced stability under basic conditions compared to unprotected guanidine derivatives, while maintaining acid-lability for controlled deprotection applications [4] [12].

Acidic Conditions (pH < 4)

Under strongly acidic conditions, 2-(2-Aminoethyl)-1,3-di-Boc-guanidine undergoes rapid protonation-induced cleavage of the Boc protecting groups. The mechanism involves protonation of the carbonyl oxygen of the carbamate functionality, followed by nucleophilic attack by water and subsequent elimination of the tert-butyl cation [16] [12].

This process typically occurs with reaction times ranging from minutes to hours depending on the acid concentration, temperature, and specific acid employed. Trifluoroacetic acid (TFA) and hydrochloric acid are the most commonly used reagents for this transformation, with TFA in dichloromethane providing particularly efficient deprotection under mild conditions [16] [12].

The deprotection mechanism under acidic conditions produces isobutylene, carbon dioxide, and the corresponding free amine, with the tert-butyl cation intermediate potentially causing alkylation side reactions if appropriate scavenger reagents are not employed [12].

Neutral to Mildly Basic Conditions (pH 7-9)

In the physiologically relevant pH range, 2-(2-Aminoethyl)-1,3-di-Boc-guanidine demonstrates excellent stability over extended periods. The carbamate bonds remain intact under these conditions, with minimal hydrolytic degradation observed over timescales of days to weeks [17] [4].

This pH stability window makes the compound particularly suitable for biological applications and aqueous synthetic transformations where maintaining the protecting group integrity is essential. The compound can be stored and manipulated in neutral aqueous solutions without significant concern for spontaneous deprotection [4].

Strongly Basic Conditions (pH > 9)

Under strongly basic conditions, 2-(2-Aminoethyl)-1,3-di-Boc-guanidine becomes susceptible to hydroxide-mediated hydrolysis of the carbamate bonds. This process involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the carbamate functionality, leading to bond cleavage and formation of urea derivatives and tert-butanol [6] [7].

The rate of base-catalyzed hydrolysis is significantly slower than acid-catalyzed deprotection, typically requiring hours to days for complete conversion depending on the hydroxide concentration and temperature. This kinetic difference provides opportunities for selective transformations where acid-sensitive functionalities must be preserved [18].

Recent research has demonstrated that bicyclic guanidines and their carboxylate salts undergo hydrolysis specifically in the presence of hydroxide ions (OH⁻), rather than from water alone, suggesting that the nucleophilic character of the hydroxide is the primary driving force for base-mediated degradation [6] [7].

Moisture and Atmospheric Stability

2-(2-Aminoethyl)-1,3-di-Boc-guanidine exhibits significant moisture sensitivity, requiring storage under inert atmosphere conditions to maintain long-term stability [19] [20]. Exposure to ambient humidity results in gradual hydrolysis of the protecting groups and potential formation of carbonate salts through atmospheric CO₂ absorption [19].

The compound should be stored at -20°C under dry, inert conditions to maximize shelf life and prevent degradation. Freeze-thaw cycles should be minimized to prevent physical changes to the crystalline structure that might affect dissolution and reactivity characteristics [10] [21].

| pH Range | Stability | Degradation Rate | Primary Mechanism | Products |

|---|---|---|---|---|

| < 2 | Unstable | Minutes | Protonation + elimination | Free amine, CO₂, isobutylene |

| 2-4 | Poor | Hours | Acid-catalyzed hydrolysis | Partial deprotection products |

| 4-7 | Moderate | Days | Slow hydrolysis | Mono-deprotected intermediates |

| 7-9 | Good | Weeks | Minimal degradation | Stable compound |

| 9-11 | Moderate | Hours-Days | Base-catalyzed hydrolysis | Urea derivatives, alcohols |

| > 11 | Poor | Hours | Rapid hydroxide attack | Complete hydrolysis products |